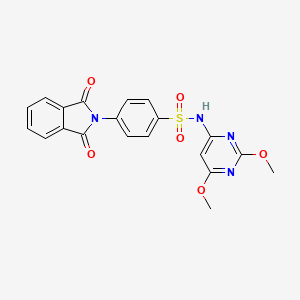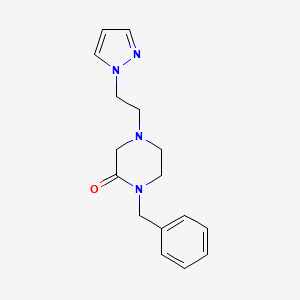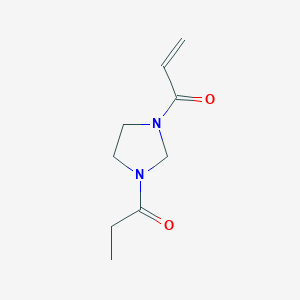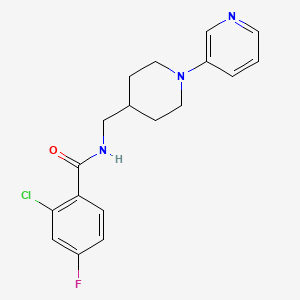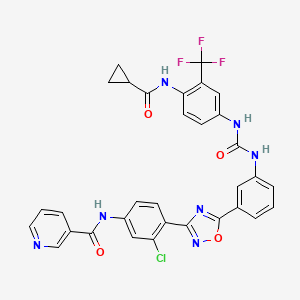
Egfr-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EGFR-IN-8 is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This molecule has been extensively studied in scientific research and has shown promising results in inhibiting EGFR activity.
Wissenschaftliche Forschungsanwendungen
1. Role in Cancer Development and Tumorigenesis
EGFR-IN-8, targeting the Epidermal Growth Factor Receptor (EGFR), is significant in the context of cancer research. EGFR plays a crucial role in regulating epithelial tissue development and homeostasis. In cancer, particularly lung, breast, and glioblastoma, EGFR is a driver of tumorigenesis. Its activation in cancer results from genomic amplification, mutations, transcriptional upregulation, or ligand overproduction, leading to inappropriate activation. This makes EGFR a critical focus in cancer research, both for understanding tumor progression and developing targeted therapies (Sigismund, Avanzato, & Lanzetti, 2017).
2. EGFR Signaling Pathway
The EGFR signaling pathway is essential in cell growth, survival, proliferation, and differentiation. It's one of the most investigated signaling systems, offering insights into the regulation of these vital cellular processes. Understanding the dynamics of EGFR signaling, including its pathway mapping and interaction with other pathways, is crucial for grasping its role in various cellular functions and disorders (Oda, Matsuoka, Funahashi, & Kitano, 2005).
3. EGFR in Cell Proliferation Signaling
EGFR is frequently upregulated in cancers like non-small-cell lung cancer and breast cancer. Its aberrations, such as mutations and truncations, over-activate pro-oncogenic signaling pathways (e.g., RAS-RAF-MEK-ERK MAPK, AKT-PI3K-mTOR), which are beneficial for cancer cell proliferation. Understanding these molecular mechanisms and signaling pathways can provide insights into potential therapeutic targets and the development of EGFR-targeted therapies (Wee & Wang, 2017).
4. Nuclear EGFR Signaling
Recent research has focused on the non-traditional role of EGFR signaling in the cell nucleus. Nuclear EGFR is identified as a diversified molecule that influences the biology of normal and malignantly transformed cells. This emerging line of research explores nuclear EGFR's potential role in tumor response to radiation, chemotherapy, and EGFR-targeted therapy, offering new avenues for cancer treatment (Lo, 2010).
Eigenschaften
IUPAC Name |
N-[3-chloro-4-[5-[3-[[4-(cyclopropanecarbonylamino)-3-(trifluoromethyl)phenyl]carbamoylamino]phenyl]-1,2,4-oxadiazol-3-yl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23ClF3N7O4/c33-25-15-22(38-29(45)19-4-2-12-37-16-19)8-10-23(25)27-42-30(47-43-27)18-3-1-5-20(13-18)39-31(46)40-21-9-11-26(24(14-21)32(34,35)36)41-28(44)17-6-7-17/h1-5,8-17H,6-7H2,(H,38,45)(H,41,44)(H2,39,40,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUNSVLRVWGJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=C(C=C2)NC(=O)NC3=CC=CC(=C3)C4=NC(=NO4)C5=C(C=C(C=C5)NC(=O)C6=CN=CC=C6)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23ClF3N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Egfr-IN-8 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[[2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2570555.png)
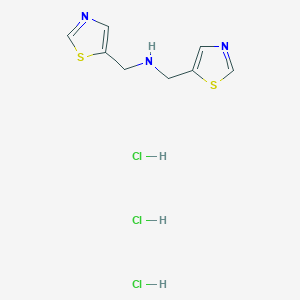
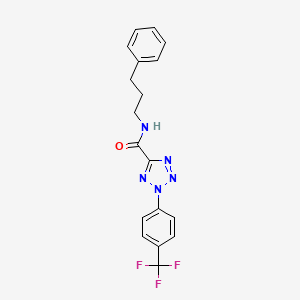
![6-(isobutylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2570558.png)
![N'-(3-chloro-2-methylphenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2570559.png)
![Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate](/img/structure/B2570561.png)
![1-[4-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone](/img/structure/B2570562.png)
![2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2570564.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2570565.png)
![1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2570566.png)
